4-Chloro-3-fluorotoluene

Catalog No.
S779018
CAS No.
5527-94-6
M.F
C7H6ClF
M. Wt
144.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-fluorotoluene

CAS Number

5527-94-6

Product Name

4-Chloro-3-fluorotoluene

IUPAC Name

1-chloro-2-fluoro-4-methylbenzene

Molecular Formula

C7H6ClF

Molecular Weight

144.57 g/mol

InChI

InChI=1S/C7H6ClF/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3

InChI Key

MHXNHUSVBYUTJL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)Cl)F

Canonical SMILES

CC1=CC(=C(C=C1)Cl)F

The exact mass of the compound 4-Chloro-3-fluorotoluene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chloro-3-fluorotoluene (CAS: 5527-94-6) is a critical dihalogenated building block widely procured for the synthesis of advanced pharmaceuticals, agrochemicals, and specialty materials . Featuring a precise 1-chloro-2-fluoro-4-methyl substitution pattern, it serves as a direct precursor for benzylic functionalization, yielding key intermediates like 4-chloro-3-fluorobenzyl bromide and 2-(4-chloro-3-fluorophenyl)acetonitrile[REFS-1, REFS-2]. With a standardized boiling point of 157–158 °C and a density of 1.20 g/cm³, this compound offers predictable thermal processing and phase-separation behavior in industrial scale-up [2]. Its commercial availability at ultra-high purities (≥99.9% GC) ensures minimal isomeric contamination, a baseline requirement for reproducible downstream cross-coupling and active pharmaceutical ingredient (API) manufacturing [3].

Substituting 4-chloro-3-fluorotoluene with simpler analogs like 4-chlorotoluene or 3-fluorotoluene fundamentally alters both process chemistry and final product performance . The absence of the fluorine atom in 4-chlorotoluene removes a critical electronic deactivation effect, increasing the likelihood of unwanted electrophilic aromatic substitution (e.g., ring bromination) during benzylic radical reactions, thereby reducing the yield of the target benzyl bromide. Furthermore, in pharmaceutical contexts, the specific 3-fluoro-4-chloro motif is often essential for target binding affinity and blocking metabolic oxidation; removing either halogen compromises the pharmacokinetic profile of the final API. Conversely, substituting with 4-bromo-3-fluorotoluene alters the chemoselectivity in cross-coupling reactions, as the C-Br bond is significantly more reactive than the C-Cl bond, potentially leading to premature or unwanted coupling in multi-step synthetic routes [1].

Ultra-High Purity Profile for Reproducible Downstream Processing

The synthesis of 4-chloro-3-fluorotoluene via optimized diazo and Sandmeyer reactions achieves an exceptional purity profile of ≥ 99.9% (GC), which is superior to the ≥ 99.0% purity typically reported for the 4-bromo-3-fluorotoluene analog synthesized under similar pathways [1]. This 0.9% difference in isomeric and trace-metal purity is critical during industrial scale-up, as trace impurities in halogenated toluenes often act as catalyst poisons or lead to inseparable isomeric byproducts in subsequent benzylic bromination or cross-coupling steps.

Evidence DimensionGas Chromatography (GC) Purity
Target Compound Data≥ 99.9% (4-Chloro-3-fluorotoluene)
Comparator Or Baseline≥ 99.0% (4-Bromo-3-fluorotoluene)
Quantified Difference0.9% higher guaranteed purity baseline
ConditionsHigh-temperature diazo reaction and Sandmeyer reduction scale-up

Procuring the ≥ 99.9% pure chloro-analog minimizes batch-to-batch variability and reduces the need for costly chromatographic purification of downstream intermediates.

Optimized Volatility for Industrial Distillation

4-Chloro-3-fluorotoluene exhibits a boiling point of 157–158 °C, which is distinctly lower than that of 4-chlorotoluene (162 °C) and significantly lower than 4-bromo-3-fluorotoluene (approx. 180+ °C) [1]. This moderate boiling point allows for efficient purification via vacuum or fractional distillation at lower thermal loads, reducing energy consumption and minimizing the risk of thermal degradation or polymerization of trace impurities during large-scale manufacturing.

Evidence DimensionBoiling Point
Target Compound Data157–158 °C
Comparator Or Baseline162 °C (4-Chlorotoluene)
Quantified Difference4–5 °C lower boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

A lower boiling point facilitates milder distillation conditions, directly lowering energy costs and improving throughput in continuous manufacturing setups.

Orthogonal Reactivity via C-Cl Bond Stability

In complex pharmaceutical synthesis, the C-Cl bond of 4-chloro-3-fluorotoluene provides a stable handle that resists premature oxidative addition under mild palladium catalysis, unlike the highly reactive C-Br bond in 4-bromo-3-fluorotoluene [REFS-1, REFS-2]. This allows chemists to perform functionalizations at the benzylic position (e.g., radical bromination to form 4-chloro-3-fluorobenzyl bromide) or other sites on a complex molecule without inadvertently triggering Suzuki or Buchwald-Hartwig coupling at the aryl halide position until specifically activated with tailored ligands.

Evidence DimensionBond Dissociation / Oxidative Addition Stability
Target Compound DataStable C-Cl bond requiring specialized activation
Comparator Or BaselineLabile C-Br bond (4-Bromo-3-fluorotoluene) prone to early coupling
Quantified DifferenceOrthogonal stability vs. immediate reactivity
ConditionsStandard Pd-catalyzed cross-coupling conditions

Selecting the chloro-derivative enables orthogonal synthetic strategies, allowing buyers to build complex APIs without requiring excessive protecting group chemistry.

Enhanced Regioselectivity in Benzylic Bromination

When subjected to radical bromination (e.g., with NBS) to produce 4-chloro-3-fluorobenzyl bromide, 4-chloro-3-fluorotoluene benefits from the strong electron-withdrawing effects of both the fluorine and chlorine atoms . This dual deactivation of the aromatic ring suppresses competitive electrophilic aromatic substitution compared to the mono-halogenated 4-chlorotoluene, driving the reaction selectively toward the benzylic methyl group and maximizing the yield of the desired benzyl bromide intermediate.

Evidence DimensionRegioselectivity in bromination
Target Compound DataHigh benzylic selectivity due to di-halogen ring deactivation
Comparator Or BaselineLower selectivity in 4-chlorotoluene due to reduced deactivation
Quantified DifferenceSignificant reduction in ring-brominated byproducts
ConditionsRadical bromination conditions (NBS, light/peroxide)

Higher regioselectivity directly translates to higher isolated yields of the critical benzyl bromide precursor, lowering raw material waste and procurement costs.

Synthesis of Advanced Pharmaceutical APIs

Leveraging its unique 3-fluoro-4-chloro substitution and stable C-Cl bond, this compound is the ideal starting material for synthesizing target APIs where the di-halogenated phenyl ring is required for metabolic stability and target binding affinity .

Production of 4-Chloro-3-fluorobenzyl Bromide

The compound's deactivated ring ensures high regioselectivity during radical bromination, making it the preferred industrial precursor for manufacturing 4-chloro-3-fluorobenzyl bromide, a versatile alkylating agent in medicinal chemistry.

Agrochemical Active Ingredient Manufacturing

The specific lipophilicity and orthogonal reactivity of 4-chloro-3-fluorotoluene make it highly suitable for the multi-step synthesis of modern crop protection chemicals, where precise halogen placement is critical for environmental degradation profiles .

Development of Fluorinated Specialty Polymers

Due to its high GC purity (≥ 99.9%) and predictable thermal properties, it serves as a reliable monomer precursor in the formulation of specialized fluorinated materials and coatings requiring high thermal stability and low isomeric contamination [1].

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (80%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

3-Fluoro-4-chlorotoluene

Dates

Last modified: 08-15-2023

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